molecular formula C13H11NO3S B2828563 Phenyl[(thien-2-ylcarbonyl)amino]acetic acid CAS No. 1008670-87-8

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid

Cat. No.: B2828563
CAS No.: 1008670-87-8
M. Wt: 261.3
InChI Key: JQDFNCZLEHZUNZ-UHFFFAOYSA-N
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Description

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid is an organic compound with the molecular formula C13H11NO3S. It is characterized by the presence of a phenyl group, a thienyl group, and an amino acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[(thien-2-ylcarbonyl)amino]acetic acid typically involves the reaction of thien-2-ylcarbonyl chloride with phenylglycine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl[(thien-2-ylcarbonyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl[(thien-2-ylcarbonyl)amino]acetic acid is unique due to the presence of both phenyl and thienyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-phenyl-2-(thiophene-2-carbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-12(10-7-4-8-18-10)14-11(13(16)17)9-5-2-1-3-6-9/h1-8,11H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDFNCZLEHZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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